molecular formula C18H14ClNO4 B2484248 Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate CAS No. 478066-49-8

Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate

Cat. No. B2484248
M. Wt: 343.76
InChI Key: BJQIYBHNORLBKC-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are often studied for their potential applications in various fields such as materials science, pharmaceuticals, and organic chemistry due to their unique structural and functional properties. Research in these areas often focuses on the synthesis, characterization, and application of such molecules.

Synthesis Analysis

While specific synthesis details for "Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate" are not available, the general approach to synthesizing complex molecules involves multi-step organic reactions, starting from simpler precursor molecules. Techniques such as Cope rearrangement, use of dichlorodicyanobenzoquinone for unsaturation, and O-methylation are common in the synthesis of complex organic molecules (Bradbury, Gilchrist, & Rees, 1982).

Molecular Structure Analysis

The molecular structure of complex organic compounds is typically determined using techniques such as X-ray crystallography. This method allows for the precise determination of the molecular geometry, bond lengths, and angles, providing insights into the compound's structural characteristics (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often explore their reactivity under various conditions, such as cycloadditions, nucleophilic substitutions, and rearrangements. These studies help in understanding the chemical behavior and potential reactivity pathways of the compounds (Khalifa, Al-Omar, & Nossier, 2017).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the compound's behavior in different environments. These properties are often determined experimentally through analytical techniques (Aydın, Akkurt, Turanlı, Banoglu, & Ozcelik, 2021).

Chemical Properties Analysis

Chemical properties analysis focuses on the compound's reactivity, stability, and interactions with other molecules. Studies in this area can include spectroscopic analysis, reactivity studies, and computational modeling to predict behavior (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Scientific Research Applications

Molecular Structure Analysis

The molecular structure and spectroscopic data of compounds similar to Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate have been extensively studied using techniques like X-ray diffraction, HRMS, UV–Vis, FT-IR, 1H and 13C NMR spectroscopy. These studies offer insights into the compound's molecular geometry, electronic structure, vibrational, and NMR spectra. Such detailed analysis helps in understanding the compound's behavior in different environments and aids in the design of new compounds with desired properties (Saral, Özdamar & Uçar, 2017).

Molecular Docking Studies

Molecular docking studies have been employed to understand how similar compounds interact with specific biological targets, such as enzymes. These studies help in predicting the orientation and interaction of molecules within the active sites of target enzymes, providing valuable insights into the compound's potential therapeutic effects and guiding the development of new drugs (Al-Hourani et al., 2015).

properties

IUPAC Name

methyl 4-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-22-18(21)13-4-8-15(9-5-13)23-11-16-10-17(20-24-16)12-2-6-14(19)7-3-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQIYBHNORLBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate

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